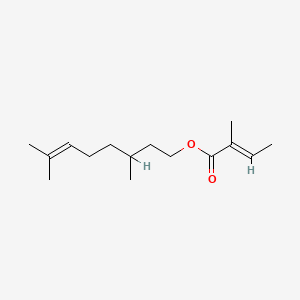

Citronellyl tiglate

Description

Occurrence and Distribution Across Biological Kingdoms

This compound is an ester formed from the reaction of citronellol, a monoterpenoid alcohol, and tiglic acid, a monounsaturated carboxylic acid. nist.gov Its presence is most notably documented in the plant kingdom, where it contributes to the characteristic aroma of several essential oils.

Identification in Plant Genera and Species

The essential oils of numerous plants are complex mixtures of volatile compounds, and this compound is a recurring, albeit often minor, constituent. Its presence has been confirmed in several plant families, including Geraniaceae, Lamiaceae, and Asteraceae.

Rose-scented geranium (Pelargonium graveolens) is a significant source of essential oil used in the fragrance industry. kamseen.no Numerous studies have identified this compound as a component of its essential oil, although its concentration can vary depending on the cultivar, geographical location, and extraction method. derpharmachemica.comresearchgate.netresearchgate.netagrifoodscience.com

Research on P. graveolens from various regions has consistently detected this compound. For instance, studies on essential oils from Saudi Arabia reported this compound concentrations ranging from 0.46% to 1.95% depending on the extraction method (hydrodistillation vs. microwave-assisted hydrodistillation) and the geographical origin of the plant material. derpharmachemica.com In một study of P. graveolens from Tajikistan, this compound was found at a concentration of 1.0%. tinkturenpresse.de Another analysis of three different cultivars of rose-scented geranium (Bourbon, Kelkar, and Algerian) revealed that the Algerian cultivar was richer in this compound. researchgate.net Furthermore, the health of the plant can influence the chemical composition of its essential oil; one study noted trend reversals in the concentration of this compound in wilt-diseased Pelargonium plants compared to healthy ones. tandfonline.com

The method of drying the plant material prior to distillation also impacts the final composition of the essential oil. Research has shown that oven-drying geranium aerial parts at 60°C resulted in the highest percentage of geranyl tiglate, a related compound, suggesting that processing conditions are a critical factor in the final concentration of these esters. csic.es

Table 1: Percentage of this compound in Pelargonium graveolens Essential Oil

| Geographical Origin/Cultivar | Extraction/Drying Method | Percentage of this compound (%) | Reference |

|---|---|---|---|

| Saudi Arabia (various localities) | Hydrodistillation | 0.46 - 1.22 | derpharmachemica.com |

| Saudi Arabia (various localities) | Microwave-Assisted Hydrodistillation | 0.74 - 1.95 | derpharmachemica.com |

| Tajikistan | Hydrodistillation | 1.0 | tinkturenpresse.de |

| India (cv. Algerian) | Hydrodistillation | Richer than other cultivars | researchgate.net |

| India (diseased plants) | Not specified | Trend reversal compared to healthy plants | tandfonline.com |

| Not specified | Oven-drying at 60°C | Higher amounts of related tiglates | csic.es |

Lemon thyme (Thymus citriodorus), a member of the Lamiaceae family, is another plant in which this compound has been identified. An analysis of the essential oil from wild-growing T. citriodorus in Morocco revealed that this compound was a predominant component, constituting 6.4% of the total oil. globalresearchonline.net This finding highlights the variability of essential oil composition even within the same plant species, influenced by factors such as genetics and environmental conditions.

Morina longifolia, a plant found in the Himalayan region, also contains this compound in its essential oil. ajpsonline.comresearchgate.net A study of the volatile oil from the aerial parts of M. longifolia from the Kumaun Himalaya identified (E)-citronellyl tiglate as a significant constituent, at a concentration of 4.20%. ajpsonline.comi-scholar.insphinxsai.com This research underscores the presence of this compound in the Dipsacaceae family. Another investigation of M. longifolia from the same region also reported the presence of (E)-citronellyl tiglate at 4.2%. researchgate.net

This compound has also been identified in the essential oil of Taraxacum mitalii, a species of dandelion. amazonaws.comresearchgate.netresearchgate.net While the major components of the essential oil were identified as citronellol and geraniol (B1671447), this compound was also present, though its exact percentage was not specified in the available literature. This indicates a broader distribution of the compound across different plant families, including the Asteraceae.

Role in Insect Chemical Ecology and Signaling

The presence of this compound is not limited to the plant kingdom; it also plays a role in the chemical communication of insects. Volatile organic compounds are crucial for insects in processes such as locating mates, finding food sources, and avoiding predators.

While direct research on the specific role of this compound in insect signaling is still emerging, its inclusion in lists of insect-related chemical compounds suggests its potential significance. google.comgoogle.comgoogle.com For instance, it has been listed as part of the "citronellyl class" of compounds that may have insect-repelling properties. google.comgoogle.com Furthermore, some citronellyl esters are known to act as mite attractants. core.ac.uk

The olfactory systems of insects are highly attuned to specific plant volatiles. Studies on the olfactory behavior of aphids have shown that they respond to a variety of plant-derived compounds, and this compound has been identified as one of the many volatile organic compounds released by wheat plants. nih.gov The perception of these chemical cues is mediated by odorant binding proteins in the insect's antennae, and research on the moth Semiothisa cinerearia has shown that these proteins can bind to various host plant volatiles, influencing behaviors like oviposition. nih.gov The complex interactions between plant volatiles and insect olfactory systems are a key area of research in chemical ecology. annualreviews.orgchemecol.org

Discovery in Microbial Metabolomes

While this compound is primarily known as a plant-derived secondary metabolite, recent research has highlighted the influence of microbial interactions on its production. Studies have shown that the inoculation of rose-scented geranium (Pelargonium graveolens) with specific plant growth-promoting bacteria can significantly enhance the accumulation of this compound. For instance, dual inoculation with Halomonas desertis and Oceanobacillus iheyensis resulted in a notable increase in the compound, suggesting that microbial symbionts can modulate the host plant's metabolic pathways, leading to higher yields of specific terpenoids. x-mol.netresearchgate.net

Furthermore, direct production of this compound has been observed in endophytic fungi. An endophytic Cladosporium cladosporioides isolated from wild Cymbopogon martinii was found to produce this compound (1.11%) when cultured with an extract from its host plant. researchgate.netmdpi.com This finding indicates that some fungi possess the necessary enzymatic machinery to synthesize this ester, potentially through the biotransformation of precursors provided by the plant. researchgate.net

De Novo Biosynthesis and Metabolic Precursors

The biosynthesis of this compound, like other monoterpenes, originates from fundamental precursor units derived from primary metabolism. The formation of its core structure relies on two key metabolic precursors: citronellol (the alcohol moiety) and tiglic acid (the acyl moiety). nih.gov

The biosynthesis of the citronellol backbone occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. nih.govgoogle.com This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govgoogle.com These units are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. Subsequent enzymatic reduction and modification steps lead to the formation of citronellol. nih.gov Studies in Pelargonium graveolens have identified distinct metabolic pathways for different classes of monoterpenes, with one specific pathway dedicated to acyclic monoterpenes like geraniol and citronellol and their subsequent ester derivatives, including this compound. google.com

Elucidation of Enzymatic Reaction Mechanisms

The final step in the formation of this compound is an esterification reaction where the hydroxyl group of citronellol is condensed with the carboxyl group of tiglic acid (or its activated form, such as tigloyl-CoA). This reaction is catalyzed by a specific class of enzymes known as acyltransferases, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent transferases. ashs.org These enzymes facilitate the transfer of an acyl group to an alcohol substrate. researchgate.net

While the specific enzyme responsible for synthesizing this compound has not been fully isolated and characterized, the mechanism is well-understood from studies on related ester formations. Research on the enzymatic synthesis of other citronellyl esters using microbial lipases serves as a valuable model. researchgate.net These studies demonstrate the efficient catalysis of ester bonds between citronellol and various acyl donors, a process analogous to the in vivo formation of this compound by plant acyltransferases. researchgate.netresearchgate.net It is hypothesized that a dedicated acyltransferase with specificity for citronellol and tigloyl-CoA is responsible for this final biosynthetic step in plants. ashs.org

Genetic and Transcriptomic Regulation of Biosynthetic Pathways

The biosynthesis of this compound is under complex genetic and transcriptomic control, primarily through the regulation of genes involved in the upstream terpenoid pathway. The expression of key enzymes in the MEP pathway (such as DXS and DXR) and terpene synthase (TPS) genes is modulated by various families of transcription factors (TFs). nih.gov

Environmental and Ontogenetic Influences on Biosynthesis and Accumulation

The production and accumulation of this compound are highly responsive to both the developmental stage of the plant (ontogeny) and external environmental cues.

Environmental Factors:

Soil Composition: The type of soil has been shown to significantly influence the synthesis of volatile oils. In a study on Solanum nigrum, the quantity of this compound varied depending on the soil texture, with clay loam soil yielding the highest amounts. thegoodscentscompany.com

Climatic and Geographical Conditions: Studies on Pelargonium graveolens grown in different locations have revealed significant variations in the composition of their essential oils, including the proportions of citronellol and its esters. ajfand.net Factors such as altitude can also impact the metabolic pathways, leading to different essential oil profiles. researchgate.net

Biotic and Abiotic Stress: Plant stress, such as wounding or hail damage, can trigger defense responses that enhance the biosynthesis of secondary metabolites. usamv.ro The application of phytohormones like cytokinins and abscisic acid, which mediate stress responses, has been shown to increase the production of terpenoids, including esters related to this compound in Pelargonium graveolens. usamv.roscielo.br

Ontogenetic Factors:

Plant Age: The age of plant tissues can affect the composition of essential oils. In Pelargonium graveolens, levels of some monoterpenes like geraniol decline in older leaves, whereas citronellol and its esters, including this compound, tend to remain at more constant levels.

A summary of environmental influences on the accumulation of this compound and related compounds is presented in Table 1.

Table 1: Influence of Environmental Factors on this compound and Related Compound Accumulation

This table is interactive. You can sort and filter the data.

| Factor | Plant Species | Observed Effect | Reference |

| Soil Type | Solanum nigrum | Varied production of this compound, with clay loam soil showing the highest accumulation. | thegoodscentscompany.com |

| Climate/Geography | Pelargonium graveolens | Significant variation in the proportion of citronellol and its esters based on growing location. | ajfand.net |

| Altitude | Pelargonium graveolens | Plants grown in mountainous areas showed different levels of citronellol and geranyl tiglate compared to those in plain areas. | researchgate.net |

| Wounding/Hail Damage | Pelargonium graveolens | Can improve the yield and quality of essential oil, affecting ester content. | usamv.ro |

| Phytohormone Application | Pelargonium graveolens | Application of cytokinin and abscisic acid can alter the biosynthesis of essential oil components, including related esters. | usamv.roscielo.br |

| Microbial Inoculation | Pelargonium graveolens | Inoculation with specific bacteria increased the amount of this compound. | x-mol.netresearchgate.net |

Chemotaxonomic Significance of this compound in Phytochemistry

Chemotaxonomy utilizes the chemical constituents of plants as markers for classification and to understand evolutionary relationships. Monoterpenes and their esters, including this compound, serve as valuable chemotaxonomic markers due to their structural diversity and species-specific distribution.

The essential oil profile of a plant, often rich in monoterpenoids, can act as a chemical fingerprint to differentiate between species, subspecies, and even cultivars or chemotypes within the same species. For example, within Pelargonium graveolens, distinct chemotypes have been identified based on their dominant monoterpene profile. One such clade is characterized by high concentrations of citronellol and its corresponding esters, such as citronellyl formate and this compound. nih.govnih.gov The presence and relative abundance of this compound can, therefore, help distinguish this citronellol-rich chemotype from others, such as those rich in geraniol or cyclic monoterpenes. nih.gov This demonstrates the compound's utility in resolving taxonomic complexities that may not be apparent from morphology alone.

Table 2 provides a summary of the natural occurrence of this compound in different plant species, highlighting its variable concentration which is key to its chemotaxonomic use.

Table 2: Natural Occurrence of this compound in Various Plant Sources

This table is interactive. You can sort and filter the data.

| Plant Species | Plant Part | Concentration (%) | Reference |

| Pelargonium graveolens | Geranium petiole oil (India) | 3.93% | nih.gov |

| Pelargonium graveolens | Geranium stem oil (India) | 1.88% | nih.gov |

| Pelargonium graveolens | Geranium leaf oil (India) | 1.40% | nih.gov |

| Pelargonium graveolens | Geranium leaf oil (Rwanda) | 0.14% | nih.gov |

| Pelargonium graveolens | Essential Oil | 3.2% | |

| Pelargonium odoratissimum | Essential Oil | 0.7% | nih.gov |

| Solanum nigrum | Shoot Oil | Present (part of major constituents) | thegoodscentscompany.com |

| Cymbopogon martinii (via endophyte) | Fungal Extract | 1.11% | researchgate.netmdpi.com |

Conventional Chemical Synthesis Methodologies

The most common method for synthesizing this compound is the direct esterification of citronellol with tiglic acid (specifically, (E)-2-methyl-2-butenoic acid). This reaction involves the formation of an ester bond with the elimination of a water molecule.

To drive the reaction equilibrium towards the product side, strong acid catalysts are typically employed. Commonly used catalytic systems include:

Sulfuric Acid (H₂SO₄): A strong mineral acid that effectively catalyzes the esterification but can lead to side reactions and presents challenges in terms of waste disposal. scielo.br

p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is also a strong catalyst but is often considered a milder and more selective alternative to sulfuric acid.

The reaction is generally performed under azeotropic conditions, using a solvent like toluene (B28343) or xylene to continuously remove the water formed during the process, thereby maximizing the ester yield. The reaction mixture is heated to reflux to facilitate the ester formation. While effective, these conventional methods generate acidic waste, which poses environmental concerns. scielo.br

The stereochemistry of this compound is a critical aspect, as different isomers can exhibit distinct organoleptic properties. The molecule possesses two key isomeric features:

Chiral Center: The citronellol moiety has a chiral carbon at the C3 position, leading to (R)- and (S)-enantiomers. (S)-(-)-Citronellol is also known as β-Rhodinol. sigmaaldrich.com

Geometric Isomerism: The tiglate moiety is the (E) or trans isomer of 2-methyl-2-butenoic acid. Its corresponding (Z) or cis isomer is angelic acid. The commercially relevant product is typically (E)-citronellyl tiglate. thegoodscentscompany.com

Achieving high stereoselectivity is a significant goal in synthesis. While direct chemical esterification of racemic citronellol results in a mixture of stereoisomers, stereoselective synthesis aims to produce a single, desired isomer. This can be approached by:

Using Stereochemically Pure Starting Materials: Starting with an enantiomerically pure form of citronellol, such as (R)-(+)-citronellol or (S)-(-)-citronellol, allows for the synthesis of the corresponding chiral ester.

Controlling Geometric Isomerism: The synthesis almost exclusively uses tiglic acid to ensure the formation of the desired (E)-isomer of the ester. In related syntheses, methods have been developed to convert mixtures of E/Z isomers to the more stable E isomer by treating the mixture with a protic or Lewis acid under specific conditions. google.com

While total synthesis routes with high stereochemical control are paramount for complex natural products, the specific application of these advanced methods for this compound is less documented in favor of more direct esterification or biocatalytic methods which can offer inherent selectivity. sci-hub.senih.gov

To overcome the limitations of traditional acid-catalyzed esterification, research has explored alternative catalytic systems to enhance efficiency, yield, and purity. One area of development is the use of organometallic catalysts. For instance, in the synthesis of related citronellyl diesters, butylstannoic acid has been used as an effective catalyst, demonstrating high conversion of the terpene alcohol (>98%) and carboxylic groups (>97%) in shorter reaction times compared to other methods. ua.es Such catalysts can offer higher reactivity and selectivity, reducing the potential for side reactions and simplifying product purification. The ongoing development of novel synthetic strategies, often inspired by the total synthesis of complex natural products like tigilanol tiglate, aims to create more practical, step-economical, and sustainable laboratory and industrial processes. nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The conventional synthesis of this compound using strong mineral acids like H₂SO₄ is not ideal from a green chemistry perspective due to the production of corrosive, acidic waste that requires neutralization and disposal. scielo.br

Efforts to create greener synthetic routes for citronellyl esters focus on several key areas:

Replacement of Hazardous Catalysts: Replacing strong mineral acids with solid, reusable acid catalysts or, more significantly, with enzymes (biocatalysts) can eliminate hazardous waste streams. scielo.brmdpi.com

Use of Greener Solvents: Traditional synthesis often uses organic solvents like toluene for azeotropic water removal. The development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids, can significantly reduce the environmental impact. scielo.brmdpi.com Ionic liquids have been shown to be effective media for lipase-catalyzed synthesis of other citronellyl esters, such as citronellyl acetate (B1210297). scielo.br

Improved Atom Economy: Biocatalytic routes often exhibit high selectivity, minimizing the formation of by-products and thus maximizing the conversion of starting materials into the desired product. ua.esconicet.gov.ar

Biocatalysis, discussed in the following section, represents a major advancement in the green synthesis of flavor and fragrance esters. researchgate.net

Biocatalytic Approaches for this compound Production

Biocatalysis utilizes enzymes to perform chemical transformations and has emerged as a powerful and green alternative to conventional chemical methods. Enzymes operate under mild conditions, are highly selective, and are biodegradable. ua.esconicet.gov.ar

Lipases (EC 3.1.1.3) are the most widely used enzymes for the synthesis of esters like this compound. They can effectively catalyze esterification or transesterification reactions in non-aqueous or low-water systems. Numerous studies have demonstrated the successful synthesis of various citronellyl esters using this approach. researchgate.netresearchgate.net

A microbial lipase (B570770) produced by Rhizopus sp. was successfully tested for the synthesis of citronellyl butyrate (B1204436) and citronellyl valerate, demonstrating its capability to catalyze the esterification of citronellol with short-chain carboxylic acids. researchgate.net This indicates its potential for synthesizing this compound as well.

The most extensively studied lipase for this type of reaction is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. conicet.gov.arresearchgate.netresearchgate.net This biocatalyst has been used to produce a range of citronellyl esters with different acyl donors, achieving high conversion rates, often exceeding 90%, in relatively short reaction times. researchgate.netresearchgate.net

Key findings from biocatalytic studies include:

High Conversion: Lipase-catalyzed esterification of citronellol with various carboxylic acids has achieved conversions of 91-97% within a few hours. researchgate.netresearchgate.net

Mild Conditions: These reactions are typically carried out at moderate temperatures (e.g., 30-70°C), which preserves the integrity of the thermolabile fragrance molecule. researchgate.netresearchgate.net

Solvent and Solvent-Free Systems: Reactions can be performed in organic solvents like heptane (B126788) or in solvent-free systems, the latter being a greener option. researchgate.net

Catalyst Reusability: Immobilized lipases like Novozym 435 can be recovered and reused for multiple reaction cycles (e.g., at least 20 cycles for citronellyl propionate (B1217596) synthesis) without significant loss of activity, which is economically and environmentally advantageous. researchgate.net

Data Tables

Table 1: Comparison of Synthetic Methodologies for Citronellyl Esters

| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis (Lipase-Mediated) |

|---|---|---|

| Reactants | Citronellol, Tiglic Acid | Citronellol, Tiglic Acid (or other acyl donor) |

| Catalyst | Sulfuric Acid, p-TsOH | Immobilized Lipases (e.g., Novozym 435, Rhizopus sp.) researchgate.netresearchgate.net |

| Conditions | High Temperature (Reflux) | Mild Temperature (30-70°C) researchgate.net |

| Stereoselectivity | Generally low; produces racemic mixtures unless pure stereoisomers are used as starting materials. | High; enzymes can be enantioselective. mdpi.com |

| By-products | Side reactions possible; acidic waste generated. scielo.br | Minimal by-products due to high selectivity. conicet.gov.ar |

| Yield | High (driven by water removal) | High (>90% conversion often reported) researchgate.net |

| Green Aspect | Generates hazardous waste; energy-intensive. scielo.br | Environmentally benign; lower energy consumption; reusable catalyst. mdpi.comresearchgate.net |

Table 2: Examples of Lipases Used in Citronellyl Ester Synthesis

| Lipase Source | Immobilization/Form | Acyl Donor Example | Conversion/Yield | Reference |

|---|---|---|---|---|

| Candida antarctica B | Immobilized (Novozym 435) | Propionic, Butyric, Lauric Acids | >95% conversion (2h) | researchgate.net |

| Rhizopus sp. | Microbial lipase | Butyric Acid, Valeric Acid | Optimized to 100% conversion (48h) | researchgate.net |

| Candida rugosa | Immobilized on Amberlite MB-1 | Lauric Acid | 89% conversion | researchgate.net |

| Thermomyces lanuginosus | Immobilized (Lipozyme TL IM) | Oleic, Lauric, Stearic Acids | 80-100% yield (4h) | researchgate.net |

| Chrysosporium pannorum | Biomass-bound | Acetic Acid | 98% molar conversion (24h) | scielo.br |

Structural Modifications and Analogues of this compound

The structural modification of this compound and the synthesis of its analogues are crucial for exploring structure-activity relationships and expanding its applications.

The synthesis of homologues and derivatives of this compound often involves the esterification of citronellol with various carboxylic acids or their derivatives. This can be achieved through both chemical and enzymatic methods.

Enzymatic synthesis using lipases is a common and effective method for producing a range of citronellyl esters. For example, immobilized Candida antarctica lipase B (Novozym 435) has been used to synthesize citronellyl acetate, propionate, butyrate, caprate, and laurate with high yields (>99%) from citronellol and alkyl vinyl esters. researchgate.netresearchgate.net The choice of acyl donor and reaction conditions can be optimized to favor the production of specific esters. For instance, citronellyl propionate production was significantly faster via transesterification compared to esterification. researchgate.net

Chemical synthesis provides another route to derivatives. For example, citronellyl bromide can be used as a starting material in various organic reactions, including the synthesis of lipids relevant to Mycobacterium tuberculosis. Dicitronellyl esters, such as dicitronellyl succinate (B1194679) and dicitronellyl glutarate, have been synthesized through the direct catalyzed esterification of citronellol with the corresponding acidic reagents. researchgate.net

A variety of citronellyl esters have been synthesized for different research and industrial purposes, as detailed in the table below.

| Derivative Name | Acyl Group | Synthesis Method | Reference |

| Citronellyl Acetate | Acetate | Enzymatic (Transesterification) | researchgate.netbibliotekanauki.pl |

| Citronellyl Butyrate | Butyrate | Enzymatic (Direct Esterification) | researchgate.netresearchgate.net |

| Citronellyl Valerate | Valerate | Enzymatic (Direct Esterification) | koreascience.kr |

| Citronellyl Laurate | Laurate | Enzymatic | researchgate.net |

| Citronellyl Propionate | Propionate | Enzymatic | researchgate.net |

| Citronellyl Methacrylate | Methacrylate | Enzymatic (Transesterification) | researchgate.net |

| Dicitronellyl Succinate | Succinate | Chemical (Direct Esterification) | researchgate.net |

| Dicitronellyl Glutarate | Glutarate | Chemical (Direct Esterification) | researchgate.net |

| Citronellyl Ethyl Oxalate | Ethyl Oxalate | Chemical (Esterification) |

Investigations into the structure-activity relationships (SAR) of citronellyl derivatives have been conducted in various non-human systems, primarily focusing on their biological activity in relation to their chemical structure.

In the context of cancer research, molecular docking studies have been used to evaluate the potential of citronellol and its ester derivatives as inhibitors of Pim-1 kinase, a target in leukemia. kemdikbud.go.id These studies have shown that ester derivatives, such as citronellyl caproate and citronellyl caprylate, exhibit stronger inhibitory activity compared to citronellol itself. kemdikbud.go.id This suggests that increasing the hydrophobicity by extending the carbon chain of the ester group can enhance the biological activity. kemdikbud.go.id

In the field of microbiology, synthetic analogues of mycobacterial cell wall components are crucial for understanding disease mechanisms. The synthesis of various stereoisomers of mycolic acids, which are structurally complex lipids, has allowed for the study of structure-activity relationships in antibody binding. nih.gov Similarly, citronellyl-based photoprobes have been synthesized to identify proteins in yeast and mammalian cells that interact with dolichyl phosphate, a key molecule in glycoprotein (B1211001) synthesis. nih.gov These probes are designed with specific structural features that allow them to be recognized by enzymes in the dolichol pathway. nih.gov

The environmental impact of fragrance ingredients like this compound is also a subject of SAR studies. Quantitative structure-activity relationship (QSAR) models are used to predict the environmental fate and ecotoxicity of these compounds. researchgate.net For instance, the potential risk to aquatic organisms is assessed by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC), which can be derived from QSAR models. researchgate.net

Citronellyl Derivatives as Intermediates in Complex Natural Product Synthesis

Citronellyl derivatives serve as valuable chiral building blocks and intermediates in the total synthesis of complex natural products. Their defined stereochemistry and versatile chemical functionality make them attractive starting materials for constructing intricate molecular architectures.

(S)-(+)-Citronellyl bromide, for example, is employed in stereoselective reactions such as Negishi cross-coupling and Grubbs metathesis to form key carbon-carbon bonds in the synthesis of complex molecules. It has also been utilized in the synthesis of spiroacetals, which are structural motifs found in natural products like spirofungins A and B.

In the synthesis of cannabinoids, citronellyl acetate has been used as a starting material. sci-hub.se An ene reaction introduces an isopropenyl group with regioselectivity, providing the necessary functionality for subsequent transformations to build the dibenzopyran core of compounds like tetrahydrocannabinol (THC). sci-hub.se The historical and continued importance of natural products in driving advances in organic synthesis underscores the utility of readily available chiral precursors like citronellyl derivatives. sci-hub.se

The synthesis of cell wall constituents of Mycobacterium tuberculosis provides another example where citronellyl derivatives can play a role. The development of synthetic routes to these complex lipids and glycolipids allows for the creation of analogues to study their biological functions and structure-activity relationships. nih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

24717-85-9 |

|---|---|

Formule moléculaire |

C15H26O2 |

Poids moléculaire |

238.37 g/mol |

Nom IUPAC |

3,7-dimethyloct-6-enyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3 |

Clé InChI |

UCFQYMKLDPWFHZ-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

SMILES canonique |

CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

Autres numéros CAS |

255714-11-5 |

Origine du produit |

United States |

Natural Abundance and Biosynthetic Pathways of Citronellyl Tiglate

Biodegradation

Biodegradation is a key process in determining the environmental persistence of citronellyl tiglate.

Ready and Inherent Biodegradability: this compound is considered to be readily biodegradable. thegoodscentscompany.com One study using an OECD 301 comparable method found that while the pass level for ready biodegradability was met, it failed the 10-day window. symrise.com Another test for inherent biodegradability (OECD 302) showed a degradation of over 70%. symrise.com A safety data sheet also reports a biodegradability of 92.8%. gildewerk.com

Microbial Degradation: Studies on Pseudomonas mendocina, a soil bacterium, demonstrated that it can efficiently use the related compound citronellyl acetate (B1210297) as a sole source of carbon, indicating a clear pathway for microbial degradation that starts with hydrolysis to citronellol (B86348). redalyc.orgresearchgate.net

The following table summarizes the predicted biodegradability from computational models.

| Biodegradation Model | Prediction | Value |

| Biowin1 (Linear Model) | Readily Biodegradable | 0.8082 |

| Biowin2 (Non-Linear Model) | Readily Biodegradable | 0.9760 |

| Biowin3 (Ultimate Survey Model) | Weeks | 2.8126 |

| Biowin4 (Primary Survey Model) | Days-Weeks | 3.7328 |

Data sourced from EPI Suite™ computational models. thegoodscentscompany.com

Environmental Persistence and Transport

The persistence and movement of this compound in the environment are governed by several physicochemical properties.

Atmospheric Fate: In the atmosphere, the compound is expected to degrade relatively quickly. The estimated half-life for its reaction with hydroxyl radicals is approximately 1 hour, and the half-life for its reaction with ozone is about 33 minutes. thegoodscentscompany.com

Hydrolysis: The compound is relatively stable to hydrolysis in neutral or slightly alkaline water conditions. Its estimated half-life at pH 7 is 132.4 years, and at pH 8, it is 13.2 years. thegoodscentscompany.com

Soil Adsorption and Volatilization: With a high estimated soil adsorption coefficient (Log Koc between 3.457 and 4.112), this compound is expected to adsorb to soil and sediment, limiting its mobility in these compartments. thegoodscentscompany.com However, it also has a potential to volatilize from water, with an estimated half-life of 2.11 hours from a model river. thegoodscentscompany.com

The table below details the estimated environmental persistence data.

| Environmental Compartment/Process | Parameter | Estimated Value |

| Atmospheric Oxidation | Half-Life (vs. OH Radicals) | 1.012 Hours |

| Atmospheric Oxidation | Half-Life (vs. Ozone) | 32.747 Minutes |

| Aqueous Hydrolysis | Half-Life (pH 7) | 132.432 Years |

| Aqueous Hydrolysis | Half-Life (pH 8) | 13.243 Years |

| Volatilization from Water | Half-Life (Model River) | 2.11 Hours |

| Soil Adsorption | Log Koc (MCI method) | 3.457 |

| Soil Adsorption | Log Koc (Kow method) | 4.112 |

Data sourced from EPI Suite™ computational models. thegoodscentscompany.com

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF).

Log Kow: The estimated Log Kow for this compound is 5.88, which suggests a potential for the substance to bioaccumulate. thegoodscentscompany.com

Bioconcentration Factor (BCF): The regression-based method estimates a Log BCF of 3.543, corresponding to a BCF of 3495 L/kg. thegoodscentscompany.com This value indicates a high potential for bioconcentration in aquatic organisms.

Chemical Synthesis and Derivatization Strategies for Citronellyl Tiglate

On Seed Germination

There is limited direct research on the allelopathic effects of pure citronellyl tiglate on seed germination. However, studies on the allelopathic potential of essential oils containing this compound and its constituent parts, citronellol (B86348) and tiglic acid, suggest a potential inhibitory role. For example, some essential oil components have been shown to negatively affect the germination rate of certain seeds. upit.ro Allelochemicals can interfere with various physiological processes necessary for germination. researchgate.netidosi.org

On Seedling Growth

Similar to its effects on germination, the direct impact of this compound on seedling growth is not well-documented. However, the allelopathic nature of the essential oils in which it is present, and the known inhibitory effects of other monoterpenes on seedling development, suggest that this compound could contribute to the allelopathic potential of the plants that produce it. upit.ro

Occurrence in the Plant Kingdom

Presence in Different Plant Species

This compound is a characteristic component of the essential oil of various Pelargonium species, commonly known as geraniums. nih.gov It has been reported in the petiole, stem, and leaf oils of different geranium cultivars. chemicalbook.com Specifically, it has been identified in Pelargonium graveolens and Pelargonium ternifolium. nih.govderpharmachemica.com

Antibacterial Activity Against Phytopathogens and Model Microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Citrobacter sp.)

Variation in Concentration

The concentration of this compound in the essential oil of Pelargonium species can vary significantly depending on the cultivar, the part of the plant, and the distillation method used. For example, one study found that the 'Algerian' cultivar of rose-scented geranium was richer in this compound compared to the 'Bourbon' and 'Kelkar' cultivars. researchgate.net Another study on Pelargonium graveolens from different locations in Saudi Arabia reported concentrations of this compound ranging from 0.46% to 1.22% in essential oils extracted by hydrodistillation. derpharmachemica.com

Interactive Data Table: Concentration of this compound in Pelargonium graveolens

| Cultivar/Location | Plant Part | Extraction Method | Concentration (%) |

| Algerian | Leaves | Hydrodistillation | Higher than other cultivars |

| Saudi Arabia (various) | Leaves | Hydrodistillation | 0.46 - 1.22 |

| Saudi Arabia (various) | Leaves | Microwave Assisted Hydrodistillation | Not specified |

Advanced Research Horizons and Future Directions in Citronellyl Tiglate Studies

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Biosynthesis Research

The intricate biosynthetic pathways leading to the production of citronellyl tiglate and other valuable monoterpenoid esters in plants are being unraveled through the powerful lens of "omics" technologies. Metabolomics and transcriptomics, in particular, offer a comprehensive view of the complex interplay between genes and metabolites, paving the way for a deeper understanding and potential manipulation of these pathways.

In plants like Pelargonium graveolens (rose-scented geranium), where this compound is a notable constituent of its essential oil, distinct chemotypes have been identified that preferentially accumulate specific monoterpenoids. ub.edunih.gov These chemotypes, which can be rich in (-)-isomenthone, geraniol (B1671447), or (-)-citronellol (B1674659), provide a natural system for comparative studies. ub.edu Research has shown a strong correlation between the accumulation of (-)-citronellol and its corresponding esters, including this compound. ub.eduoup.com

Integrated analyses combining metabolomic and transcriptomic data have become instrumental in elucidating the regulatory mechanisms behind the production of floral scents. frontiersin.orgnih.gov For instance, studies on Lonicera japonica have demonstrated how these technologies can identify key differentially regulated genes and metabolites, providing insights into the biosynthetic pathways of terpenoids and other volatile organic compounds (VOCs). frontiersin.orgnih.govfrontiersin.org This approach allows researchers to build gene-to-metabolite networks, pinpointing crucial enzymes and transcription factors involved in the synthesis of specific compounds. nih.govfrontiersin.org

The biosynthesis of the terpenoid backbone originates from two primary pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govcjnmcpu.com Whole-plant isotopic labeling studies, such as those using 13CO2, have been employed to trace the metabolic flux and determine the in vivo rates of monoterpenoid accumulation, confirming the origin of these compounds from the MEP pathway. ub.edu

Furthermore, transcriptomic analysis of plants like Fontainea picrosperma, which produces the complex diterpenoid tigilanol tiglate, has helped identify the core enzymes of the MVA and MEP pathways. usc.edu.au Such studies are foundational for understanding how the precursors for tiglate esters are formed. The integration of these omics approaches is crucial for identifying the specific genes and regulatory networks responsible for the biosynthesis of this compound, opening avenues for targeted genetic engineering to enhance its production. frontiersin.orgresearchgate.netnih.govpreprints.org

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling have emerged as indispensable tools for investigating the properties and potential applications of this compound at a molecular level. These methods provide insights that complement experimental findings and guide further research.

Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com DFT calculations have been applied to study the constituents of essential oils, including this compound. researchgate.netresearchgate.net These calculations can determine various quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), and hardness (η). researchgate.net

These parameters are crucial for understanding the reactivity of a molecule. For instance, a higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The energy gap is an indicator of molecular stability. researchgate.net In a computational study of Geranium essential oil, (E)-citral and this compound were identified as highly reactive components based on favorable electronic properties derived from DFT calculations. researchgate.net

Molecular dynamics simulations, often used in conjunction with Monte Carlo simulations, can model the interaction of molecules with surfaces or other molecules over time. researchgate.net These simulations have been used to study the adsorption of essential oil components on steel surfaces to evaluate their potential as corrosion inhibitors. researchgate.netresearchgate.net The strong interactions observed for certain molecules in these simulations corroborate the findings from DFT calculations, highlighting the synergistic use of these computational techniques. researchgate.netresearchgate.net

Calculated Quantum Chemical Parameters for this compound

| Parameter | Value | Significance |

|---|---|---|

| E_HOMO (eV) | -6.175 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E_LUMO (eV) | 0.688 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 6.863 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Electronegativity (χ) | 2.744 | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Hardness (η) | 3.4315 | A measure of resistance to change in electron distribution or charge transfer. |

Quantitative Structure-Activity Relationships (QSAR) for Non-Human Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These in silico approaches are increasingly used to predict the activity of compounds and prioritize them for further testing, thereby reducing the reliance on animal testing. mdpi.com

For fragrance ingredients like this compound, QSAR models can be developed to predict various endpoints, including non-human biological activities such as antimicrobial effects. mdpi.comresearchgate.netnih.gov In one study, a QSAR analysis was conducted on a series of compounds, including citronellyl acetate (B1210297) and geranyl tiglate, to model their antimicrobial activity. mdpi.com The models were developed using statistical methods to correlate the antimicrobial effect with structural descriptors of the molecules. mdpi.com

The development of robust QSAR models is encouraged by regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) to fill data gaps for chemical safety assessments. europa.eu The "read-across" approach, a related technique, uses data from structurally similar chemicals to predict the properties of a target substance. europa.euresearchgate.net For instance, data from compounds like geranyl acetate could potentially be used to inform the assessment of this compound. europa.eu However, the applicability and limitations of these models must be carefully considered, especially for complex endpoints. europa.eu

Predictive Modeling of Environmental Fate and Transformation

Predictive modeling is a crucial tool for assessing the environmental fate and potential risks of chemicals like this compound. The environmental concentration of a fragrance ingredient can be estimated using models that consider its physicochemical properties and annual usage volume. researchgate.net

Ecotoxicological Structure-Activity Relationship (ECOSAR) models are a type of QSAR specifically designed to predict the toxicity of chemicals to aquatic organisms. researchgate.net These models are used in a tiered approach for environmental risk assessment. If the initial predicted environmental concentration (PEC) to predicted no-effect concentration (PNEC) ratio is greater than one, more refined QSAR models like ECOSAR are employed. researchgate.net

The environmental impact of related monoterpenoids like citronellol (B86348) has been studied, revealing potential toxicity to non-target organisms in both river and soil environments. researchgate.net Such studies highlight the importance of evaluating the environmental fate of fragrance compounds. Predictive models can estimate key processes such as hydrolysis and biodegradation, helping to understand how a compound like this compound might transform in the environment. europa.eu For example, read-across from structurally related esters can provide an initial assessment of the likelihood of hydrolysis under environmental conditions. europa.eu

Biotechnological Production and Strain Engineering

The demand for natural and sustainably sourced flavor and fragrance compounds has driven research into biotechnological production methods as an alternative to chemical synthesis or extraction from limited plant sources.

Metabolic Engineering of Microorganisms for Enhanced Production

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae presents a promising avenue for the production of terpenoids and their derivatives, including esters like this compound. google.com These microbes can be genetically modified to express the necessary biosynthetic pathways, converting inexpensive carbon sources into high-value chemicals. google.com

The core strategy involves enhancing the flux through native or heterologous terpenoid precursor pathways, such as the MEP or MVA pathway, to increase the supply of geranyl diphosphate (B83284) (GDP), the common precursor to most monoterpenes. ub.edugoogle.com This can be achieved by overexpressing key enzymes in the pathway, such as DXP synthase (DXS) and IPP isomerase (IDI). google.com

To produce a specific ester like this compound, a multi-step enzymatic process would need to be engineered into the host microorganism. This would involve:

Expression of a geraniol synthase to convert GDP to geraniol. ub.edu

Introduction of a reductase capable of converting geraniol to citronellol. mdpi.com

Finally, expression of an alcohol acyltransferase (AAT) or a lipase (B570770) with esterification activity that can catalyze the reaction between citronellol and tiglic acid (or a derivative like tiglyl-CoA). researchgate.net

The production of other citronellyl esters, such as citronellyl butyrate (B1204436) and valerate, has been demonstrated using microbial lipases, indicating the feasibility of the final esterification step. researchgate.net Challenges remain in optimizing the entire pathway, balancing the expression of multiple enzymes, and ensuring the availability of the acyl donor (tiglic acid). However, the continuous development of synthetic biology tools and metabolic engineering strategies holds significant promise for the future microbial production of this compound. google.com

Plant Cell Culture and Hairy Root Systems for Sustainable Supply

The sustainable production of this compound, a valuable aromatic compound, presents a significant challenge due to its relatively low concentrations in its natural source, the essential oil of Pelargonium species. Traditional agricultural cultivation is subject to variations in climate, geography, and disease, leading to inconsistencies in yield and quality. csic.es Biotechnological approaches, specifically plant cell culture and hairy root systems, are emerging as promising alternatives for a consistent and sustainable supply of this and other valuable secondary metabolites.

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are characterized by their rapid growth, genetic stability, and high capacity for secondary metabolite production in hormone-free media. researchgate.net Research into the hairy root cultures of Pelargonium species has demonstrated their potential for producing key terpenoids. ijcmas.com For instance, studies on Pelargonium sidoides hairy root cultures have shown the successful production of various phenolic compounds and have explored the use of elicitors, such as methyl jasmonate, to enhance the yield of desired metabolites. csic.eschemrxiv.org

While direct studies on the production of this compound in hairy root cultures are still in early stages, the biosynthesis of its precursors, citronellol and geraniol, is well-documented in these systems. ijcmas.com The enzymatic esterification of these terpene alcohols with tiglic acid is the final step in the formation of this compound. The potential to engineer these hairy root cultures to overexpress the necessary enzymes for this final conversion step presents a significant opportunity for targeted, high-yield production. researchgate.net Furthermore, the contained and controlled environment of bioreactors used for hairy root cultivation allows for the optimization of growth conditions and the application of elicitors to maximize the production of specific compounds, overcoming the limitations of traditional agriculture. researchgate.net

Table 1: Biotechnological Approaches for Terpenoid Production

| Biotechnological System | Organism/Plant | Target Compound(s) | Key Findings/Potential | References |

|---|---|---|---|---|

| Hairy Root Culture | Pelargonium graveolens | Geraniol, Citronellol | Transgenic plants regenerated from hairy roots showed increased concentrations of geraniol and geranyl esters, indicating improved oil quality. | ijcmas.com |

| Hairy Root Culture | Pelargonium sidoides | Phenolic Compounds (Gallic acid, Vanillic acid), Umckalin | Elicitation with methyl jasmonate significantly enhanced the production of medicinally active compounds. | csic.eschemrxiv.org |

| Enzymatic Synthesis | Candida antarctica lipase | Geranyl and Citronellyl esters | High conversion yields (90-100%) of terpene alcohols to their corresponding esters were achieved using lipase-catalyzed esterification. | juniperpublishers.comresearchgate.net |

Exploration of Unexplored Biological Activities in Non-Human Organisms

The biological activities of many essential oils have been extensively studied, but the specific contributions of their minor components, such as this compound, are often not well understood. Research into the biological effects of isolated this compound on non-human organisms is an expanding field, with potential applications in agriculture and environmental management.

Antimicrobial and Antifungal Activities: The antimicrobial properties of essential oils containing this compound have been documented. researchgate.net For example, essential oils from Pelargonium roseum have shown activity against various bacteria and fungi. nih.gov The mechanism of action for many terpenoids involves the disruption of microbial cell membranes. researchgate.net While the primary antimicrobial activity is often linked to major components, the synergistic interactions with minor esters could enhance this effect. Studies on the antimicrobial mechanism of similar compounds like citral (B94496) indicate that they can cause damage to the bacterial cell wall and membrane. nih.gov The investigation of the specific antimicrobial spectrum and mechanism of action of pure this compound is a promising area for future research, potentially leading to new natural preservatives or antimicrobial agents for various applications.

Allelopathic Potential: Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. Some plant secondary metabolites have been identified as having allelopathic properties, which could be harnessed for natural weed management. Essential oils containing a variety of terpenes have demonstrated allelopathic effects. scribd.comresearchgate.net For instance, studies on lemongrass and citronella extracts have shown inhibition of seed germination and seedling growth in certain weed species. mdpi.com Given that this compound is a component of some aromatic plants, exploring its specific allelopathic effects on common agricultural weeds could lead to the development of bio-herbicides.

Applications in Materials Science and Environmental Remediation (excluding human use)

The growing demand for sustainable and biodegradable materials has led to increased interest in using natural compounds, such as terpenes and their derivatives, as building blocks for polymers. symrise.com While the direct application of this compound in this field is still largely unexplored, the properties of terpenes in general suggest significant potential.

Terpenes and terpenoids are being investigated as bio-based plasticizers and monomers for the synthesis of biodegradable polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). google.com The incorporation of these natural molecules can improve the flexibility and ductility of these bioplastics, making them suitable for a wider range of applications, particularly in packaging. google.com The ester functional group and the hydrocarbon backbone of this compound make it a candidate for investigation as a monomer or a modifying agent in polymer synthesis. up.ac.za Research on plasma-deposited thin films from Pelargonium graveolens essential oil, which contains this compound, suggests the potential for creating biocompatible and biodegradable electronic components. mdpi.comresearchgate.net

In the realm of environmental remediation, plant secondary metabolites are known to play a role in the phytoremediation of contaminated soils. researchgate.netacs.org Plants can absorb and accumulate pollutants, and the secondary metabolites they produce can influence the microbial communities in the soil, potentially enhancing the degradation of organic pollutants. juniperpublishers.comresearchgate.net While there is no direct evidence of this compound being used for environmental remediation, studies have shown that the degradation of related compounds like citronellol and citronellyl acetate can be achieved by soil microorganisms such as Pseudomonas mendocina. redalyc.orggildewerk.com This suggests that this compound is likely biodegradable and could potentially play a role in the bioremediation of contaminated sites, a hypothesis that warrants further investigation. google.comiseoils.com

Methodological Advancements in Analytical Characterization

The accurate identification and quantification of this compound, often a minor component in complex essential oil matrices, requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the analysis of volatile compounds in essential oils, including this compound. conicet.gov.arnih.gov However, advancements in chromatographic techniques have provided more powerful tools for its characterization.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution and peak capacity compared to conventional one-dimensional GC, which is particularly beneficial for separating co-eluting compounds in complex mixtures like essential oils. researchgate.netmdpi.com This technique, often coupled with time-of-flight mass spectrometry (TOF-MS), allows for a more detailed and accurate profiling of the volatile components. mdpi.com

Furthermore, the analysis of the chirality of volatile compounds is crucial as different enantiomers can have distinct biological activities and sensory properties. mdpi.com Enantioselective gas chromatography (enantio-GC) is used to separate the stereoisomers of chiral compounds. mdpi.com The development of chiral stationary phases has enabled the separation and quantification of enantiomers of compounds like citronellol, the precursor to this compound. mdpi.com The application of multidimensional and comprehensive GC techniques with chiral columns can provide detailed information on the enantiomeric distribution of this compound and other chiral components in essential oils, which is important for authenticity control and understanding their biological activity. redalyc.orgresearchgate.net

Table 2: Advanced Analytical Techniques for this compound Characterization

| Analytical Technique | Application for this compound | Advantages | References |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in essential oils. | Standard, reliable method for volatile compound analysis. | conicet.gov.arnih.gov |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) | Separation from co-eluting compounds in complex matrices. | Enhanced resolution and peak capacity for complex samples. | researchgate.netmdpi.com |

| Enantioselective Gas Chromatography (enantio-GC) | Separation of chiral isomers. | Allows for the determination of enantiomeric distribution, which is important for authenticity and biological activity assessment. | mdpi.comresearchgate.net |

Challenges and Opportunities in Future this compound Research

The study of this compound is poised at an interesting juncture, with significant challenges that, if overcome, could unlock a wealth of opportunities in various scientific and industrial sectors.

Challenges:

Low Natural Abundance: One of the primary challenges is the low concentration of this compound in its natural plant sources. This makes extraction and purification for research and potential commercial applications economically challenging and often impractical.

Limited Toxicological Data: While the essential oils containing this compound are generally considered safe for their intended uses in the fragrance industry, comprehensive toxicological data on the isolated compound is limited. gcms.cz This lack of data can be a hurdle for its development in applications that involve more direct exposure or environmental release.

Lack of Research on Specific Biological Activities: Much of the current knowledge on the biological activities of this compound is inferred from studies on essential oil mixtures. There is a clear need for more research on the isolated compound to determine its specific insecticidal, antimicrobial, and allelopathic properties and to elucidate its mechanisms of action.

Complexity of Analytical Quantification: The accurate quantification of minor components like this compound in complex essential oil matrices can be challenging due to co-elution with other compounds. This necessitates the use of advanced and often more expensive analytical techniques. mdpi.com

Opportunities:

Sustainable Production through Biotechnology: The development of plant cell and hairy root culture systems for the production of this compound offers a significant opportunity to overcome the limitations of agricultural production. ijcmas.comchemrxiv.org Metabolic engineering of these systems to enhance the biosynthetic pathways leading to this compound could provide a sustainable and consistent supply. ontosight.ai

Novel Bio-based Materials: The increasing demand for sustainable and biodegradable materials presents an opportunity for the use of this compound and other terpenoids in the development of new biopolymers with tailored properties. symrise.com

Development of Natural Pest Control and Food Preservation Agents: Further exploration of the insecticidal, antimicrobial, and allelopathic properties of this compound could lead to the development of new, environmentally friendly products for agriculture and food preservation.

Advancements in Analytical Chemistry: The challenges associated with the analysis of this compound are driving the development and application of more sophisticated analytical methods, which in turn will lead to a better understanding of the chemistry and biology of this and other minor plant metabolites. researchgate.net

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing citronellyl tiglate with high enantiomeric purity?

- Utilize esterification reactions between citronellol and tiglic acid, employing acid catalysts (e.g., sulfuric acid) or enzymatic methods. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS) with chiral columns to resolve enantiomers. Optimize reaction conditions (temperature, solvent, catalyst concentration) to minimize byproducts like citronellyl esters of other carboxylic acids .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to quantify degradation products. Apply Arrhenius kinetics to predict shelf life under storage conditions. For pH stability, prepare buffered solutions (pH 3–9) and analyze samples at intervals via UV-Vis spectroscopy to detect hydrolysis-induced absorbance changes. Compare results with thermal gravimetric analysis (TGA) data to correlate chemical and thermal stability .

Q. What chromatographic techniques are optimal for resolving this compound in complex essential oil matrices?

- Use GC-MS with a polar stationary phase (e.g., DB-WAX) and splitless injection to separate this compound from terpene alcohols and esters. For quantification, employ internal standards like methyl decanoate. Validate the method using spike-recovery experiments in geranium or rose oil samples, referencing retention indices from authoritative databases (e.g., NIST) .

Advanced Research Questions

Q. What mechanistic insights explain the contradictory thermal degradation pathways of this compound in oxidative vs. inert atmospheres?

- Perform coupled thermogravimetry-Fourier transform infrared spectroscopy (TG-FTIR) to identify volatile degradation products. In nitrogen, primary decomposition involves ester bond cleavage, releasing citronellol and tiglic acid fragments, followed by decarboxylation to form CO₂. In air, secondary oxidation generates ketones (e.g., 6-methylhept-5-en-2-one) and aldehydes, confirmed via quadrupole mass spectrometry (QMS). Compare activation energies calculated via Kissinger analysis to differentiate dominant pathways .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across in vitro and in vivo models?

- Conduct systematic reviews using PRISMA guidelines to aggregate data from studies with standardized protocols (e.g., OECD guidelines for ecotoxicity). Perform meta-analyses to identify confounding variables (e.g., solvent choice in antimicrobial assays). Validate findings via dose-response experiments in controlled cell cultures (e.g., HaCaT keratinocytes) and soil microcosms, ensuring alignment with ISO methodologies for reproducibility .

Q. What experimental designs are suitable for elucidating the role of this compound in plant-insect interactions?

- Design olfactometer assays to test insect attraction/repellency, using purified this compound vs. natural blends (e.g., geranium oil). Apply gas chromatography-electroantennography (GC-EAD) to pinpoint bioactive compounds. For field studies, use randomized block designs with this compound-loaded dispensers, monitoring pest populations via sticky traps. Analyze data using multivariate statistics to isolate ecological effects from co-occurring volatiles .

Q. How do stereochemical variations in this compound influence its interaction with olfactory receptors?

- Synthesize enantiomerically pure (R)- and (S)-citronellyl tiglate via chiral chromatography or asymmetric catalysis. Test receptor binding using heterologous expression systems (e.g., HEK293 cells expressing OR1A1). Compare dose-response curves and molecular docking simulations to identify stereospecific binding motifs. Validate with human sensory panels using triangle tests to assess perceptual differences .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in cytotoxicity assays?

- Apply nonlinear regression (e.g., log-logistic models) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatments. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify synergistic/antagonistic interactions with co-occurring terpenes. Ensure compliance with FAIR data principles by depositing raw datasets in repositories like Zenodo .

Q. How should researchers validate computational predictions of this compound’s environmental fate using experimental data?

- Compare predicted biodegradation half-lives (e.g., from EPI Suite) with soil microcosm studies under OECD 307 guidelines. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites like citronellol and tiglic acid. Apply sensitivity analysis to identify key parameters (e.g., soil organic carbon content) influencing model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.